molecular formula C11H18ClN B1586686 1-Hexylpyridinium chloride CAS No. 6220-15-1

1-Hexylpyridinium chloride

Cat. No. B1586686
CAS RN: 6220-15-1
M. Wt: 199.72 g/mol
InChI Key: JEOSMYVMLZTQOH-UHFFFAOYSA-M
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Description

1-Hexylpyridinium chloride, also known as 1-Hexylpyridin-1-ium chloride, is a chemical compound with the molecular formula C11H18ClN . It has a molecular weight of 199.72 .


Synthesis Analysis

The synthesis of 1-Hexylpyridinium chloride can be achieved from Pyridine and 1-Chlorohexane . More detailed information about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of 1-Hexylpyridinium chloride consists of a pyridinium ring with a hexyl chain attached to it . The InChI code for this compound is 1S/C11H18N.ClH/c1-2-3-4-6-9-12-10-7-5-8-11-12;/h5,7-8,10-11H,2-4,6,9H2,1H3;1H/q+1;/p-1 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Hexylpyridinium chloride are not mentioned in the search results, pyridinium salts, which include 1-Hexylpyridinium chloride, are known for their synthetic routes and reactivity .


Physical And Chemical Properties Analysis

1-Hexylpyridinium chloride is a solid at room temperature . More detailed physical and chemical properties can be found in the referenced sources .

Scientific Research Applications

Enhancing Enzymatic Saccharification

1-Hexylpyridinium chloride ([Hpy][Cl]) shows promising applications in the pretreatment of cellulosic feedstocks for biofuel production. It has been demonstrated that short pretreatments with [Hpy][Cl] significantly accelerate the enzymatic saccharification of microcrystalline cellulose and Bagasse, resulting in high conversion rates to glucose. This process involves crystalline polymorphic alteration of cellulose or partial degradation of the crystalline cellulosic fraction in biomass, enhancing the initial reaction rates in enzymatic saccharification (Uju et al., 2013).

Investigating Acetylcholinesterase Inhibition

A derivative of 1-hexylpyridinium chloride was studied as a potential inhibitor of acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. This derivative demonstrated reversible and competitive inhibition of AChE, showing promise as a therapeutic agent (Correia et al., 2006).

Corrosion Inhibition

1-Hexylpyridinium chloride has been investigated for its potential in inhibiting corrosion of carbon steel in acidic environments. Studies show its effectiveness in blocking both cathodic and anodic corrosion sites, forming a protective film on the steel surface, and significantly decreasing the corrosion rate (Aoun, 2017).

Iron Separation and Quantification in Water

1-Hexylpyridinium chloride-based ionic liquid-modified silica has been used as a solid phase extraction sorbent for removing trace levels of Fe(III) ions from water samples. This method has shown potential for the separation and quantification of iron in various water samples, indicating its utility in environmental monitoring and analysis (Abdolmohammad-Zadeh et al., 2016).

Dermal Drug Delivery Systems

In pharmaceutical applications, 1-Hexylpyridinium chloride shows potential as an ingredient in gel-based dermal formulations. It has been found to enhance skin penetration of active ingredients and exhibit antimicrobial activity, making it a valuable component in topical drug delivery systems (Dobler et al., 2016).

Thermodynamic and Transport Properties

Molecular modeling and experimental studies have been conducted to understand the thermodynamic and transport properties of pyridinium-based ionic liquids, including 1-Hexylpyridinium chloride. These studies provide insights into their potential applications in various industrial processes (Cadena et al., 2006).

Safety And Hazards

1-Hexylpyridinium chloride is classified as a skin irritant and eye irritant, and it may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . More detailed safety information can be found in the referenced sources .

properties

IUPAC Name

1-hexylpyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N.ClH/c1-2-3-4-6-9-12-10-7-5-8-11-12;/h5,7-8,10-11H,2-4,6,9H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOSMYVMLZTQOH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+]1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047935
Record name 1-Hexylpyridinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexylpyridinium chloride

CAS RN

6220-15-1
Record name 1-Hexylpyridinium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6220-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexylpyridinium chloride
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Record name 1-Hexylpyridinium chloride
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Record name 1-Hexylpyridinium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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